molecular formula C12H18N2O B14902518 4-(dimethylamino)-N-propylbenzamide

4-(dimethylamino)-N-propylbenzamide

Cat. No.: B14902518
M. Wt: 206.28 g/mol
InChI Key: CHTPCQLRJANYLF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-propylbenzamide is a benzamide derivative featuring a dimethylamino (-N(CH₃)₂) group at the para position of the benzene ring and an N-propyl (-CH₂CH₂CH₃) substituent on the amide nitrogen. This compound is structurally significant due to its electron-rich aromatic system, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(dimethylamino)-N-propylbenzamide

InChI

InChI=1S/C12H18N2O/c1-4-9-13-12(15)10-5-7-11(8-6-10)14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15)

InChI Key

CHTPCQLRJANYLF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-propylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylamino)-N-propylbenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-(dimethylamino)-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure-activity relationship is studied to design more potent and selective drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-propylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The compound may also inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

4-Amino-N,N-dipropylbenzamide (CAS 79868-19-2)

  • Structural Differences: Replaces the dimethylamino group with an amino (-NH₂) group and features two N-propyl groups instead of one.
  • Safety data highlight its use in laboratory research, with stringent storage requirements (e.g., inert atmosphere, avoidance of dust) .
  • Key Distinction: Reduced steric hindrance from the amino group may enhance nucleophilicity, whereas the dimethylamino group in the target compound provides stronger electron-donating effects for resonance stabilization.

Ethyl 4-(Dimethylamino)benzoate

  • Functional Group : Ester (-COOEt) instead of amide (-CONHPr).
  • Reactivity: Demonstrated higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving superior polymerization efficiency and physical properties in resins .
  • Key Distinction: The ester group increases susceptibility to hydrolysis, whereas the amide in 4-(dimethylamino)-N-propylbenzamide offers greater hydrolytic stability.

4-(Dimethylamino)-N-propylbenzenesulfonamide (CAS 553628-91-4)

  • Functional Group : Sulfonamide (-SO₂NHPr) instead of benzamide (-CONHPr).
  • Acidity and Solubility : Sulfonamides are more acidic (pKa ~10) than amides (pKa ~17–25), enhancing water solubility under basic conditions.

Michler’s Ketone (4,4'-Bis(dimethylamino)benzophenone)

  • Structure: Diarylmethane backbone with two para-dimethylamino groups.
  • Applications: Widely used as a photoinitiator due to strong UV absorption and electron-donating capacity.
  • Key Distinction : Extended conjugation in Michler’s Ketone enables charge-transfer complexes, whereas the benzamide structure prioritizes hydrogen-bonding interactions.

Comparative Data Table

Compound Functional Group Key Substituents Reactivity/Applications Reference
4-(Dimethylamino)-N-propylbenzamide Benzamide -N(CH₃)₂, -CONHPr Research intermediate, ligand N/A
4-Amino-N,N-dipropylbenzamide Benzamide -NH₂, -CON(Pr)₂ Laboratory research
Ethyl 4-(dimethylamino)benzoate Ester -N(CH₃)₂, -COOEt Resin co-initiator
4-(Dimethylamino)-N-propylbenzenesulfonamide Sulfonamide -N(CH₃)₂, -SO₂NHPr Pharmaceutical applications
Michler’s Ketone Diarylmethane -N(CH₃)₂ (para positions) Photoinitiator, UV absorption

Research Findings and Implications

  • Reactivity Trends: Electron-donating groups (e.g., dimethylamino) enhance resonance stabilization, critical in polymerization (e.g., ethyl 4-(dimethylamino)benzoate in resins) .
  • Functional Group Impact : Amides (target compound) offer hydrolytic stability over esters, while sulfonamides provide distinct acidity and bioactivity profiles .
  • Safety and Handling: Compounds like 4-Amino-N,N-dipropylbenzamide require inert storage conditions, highlighting the importance of substituent effects on stability .

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